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Compound of Interest

Compound Name: (p-Hydroxybenzyl)malonic acid

Cat. No.: B1649427 Get Quote

An In-depth Technical Guide to (p-
Hydroxybenzyl)malonic Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of (p-Hydroxybenzyl)malonic acid, also known as 2-[(4-

hydroxyphenyl)methyl]propanedioic acid. This document is intended to serve as a valuable

resource for researchers, scientists, and professionals involved in drug development and other

scientific endeavors.

Core Chemical and Physical Properties
(p-Hydroxybenzyl)malonic acid is a derivative of malonic acid and possesses a p-

hydroxybenzyl substituent. It is a natural product with the chemical formula C₁₀H₁₀O₅ and a

molecular weight of 210.18 g/mol .[1][2] The compound is typically a solid at room temperature.

[1]

Tabulated Physical and Chemical Data
A summary of the key physical and chemical properties of (p-Hydroxybenzyl)malonic acid is

presented in the table below for easy reference and comparison. It is important to note that

some of the available data is predicted rather than experimentally determined.
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Property Value Source

Molecular Formula C₁₀H₁₀O₅ [1]

Molecular Weight 210.18 g/mol [1]

CAS Number 90844-16-9 [1]

Appearance Solid (predicted) [1]

Relative Density 1.466 g/cm³ (Predicted) [1]

Solubility Soluble in DMSO (55 mg/mL) [1]

Melting Point Data not available

Boiling Point Data not available

pKa Data not available

Note: The melting point of the related unsaturated compound, p-hydroxybenzylidene malonic

acid, has been reported as 211-212 °C.

Synthesis and Experimental Protocols
The synthesis of (p-Hydroxybenzyl)malonic acid can be conceptualized as a two-step

process, beginning with the formation of an unsaturated intermediate followed by a reduction.

Conceptual Synthesis Pathway
The logical synthetic route to (p-Hydroxybenzyl)malonic acid involves two key

transformations:

Knoevenagel-Doebner Condensation: This reaction would involve the condensation of 4-

hydroxybenzaldehyde with malonic acid to form p-hydroxybenzylidene malonic acid. This

type of reaction is well-established for the synthesis of α,β-unsaturated carboxylic acids.[2]

Reduction of the Alkene: The resulting p-hydroxybenzylidene malonic acid would then be

reduced to yield the target compound, (p-Hydroxybenzyl)malonic acid. This would involve

the saturation of the carbon-carbon double bond.
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Caption: Conceptual synthesis pathway for (p-Hydroxybenzyl)malonic acid.

Detailed Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of (p-
Hydroxybenzyl)malonic acid is not readily available in the searched literature, a general

procedure based on established methodologies for similar compounds can be proposed.

Step 1: Synthesis of p-Hydroxybenzylidene malonic acid (Knoevenagel-Doebner

Condensation)

This protocol is adapted from procedures for the synthesis of similar cinnamic acid derivatives.

[2]

Materials:

4-Hydroxybenzaldehyde

Malonic acid

Pyridine (as solvent and catalyst)

Aniline or Piperidine (as catalyst)

Cyclohexane (for azeotropic removal of water, optional)

Hydrochloric acid (for workup)

Ethanol (for recrystallization)
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Procedure:

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using

cyclohexane), dissolve 4-hydroxybenzaldehyde in pyridine.

Add a slight molar excess of malonic acid to the solution.

Add a catalytic amount of aniline or piperidine.

If using cyclohexane, add it to the flask.

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by

observing the collection of water in the Dean-Stark trap or by thin-layer chromatography

(TLC).

After the reaction is complete (typically a few hours), cool the mixture to room

temperature.

Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid

to precipitate the product.

Collect the crude p-hydroxybenzylidene malonic acid by vacuum filtration and wash with

cold water.

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the

purified product.

Step 2: Synthesis of (p-Hydroxybenzyl)malonic acid (Reduction)

This step would involve the reduction of the carbon-carbon double bond of the intermediate. A

common method for this transformation is catalytic hydrogenation.

Materials:

p-Hydroxybenzylidene malonic acid

Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)
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A suitable solvent (e.g., ethanol, methanol, or ethyl acetate)

Hydrogen gas (H₂)

A hydrogenation apparatus (e.g., a Parr shaker or a balloon hydrogenation setup)

Celilte or another filter aid

Procedure:

Dissolve the p-hydroxybenzylidene malonic acid in the chosen solvent in a hydrogenation

flask.

Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or

argon).

Seal the flask and connect it to the hydrogenation apparatus.

Evacuate the flask and purge with hydrogen gas several times to ensure an inert

atmosphere is replaced with hydrogen.

Pressurize the flask with hydrogen gas to the desired pressure (this will depend on the

apparatus) and begin vigorous stirring or shaking.

Monitor the reaction progress by the uptake of hydrogen or by TLC.

Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an

inert gas.

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

Wash the filter cake with the solvent.

Remove the solvent from the filtrate under reduced pressure to yield the crude (p-
Hydroxybenzyl)malonic acid.

The product can be further purified by recrystallization if necessary.
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Caption: General experimental workflow for the synthesis of (p-Hydroxybenzyl)malonic acid.
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Spectral Data
Detailed experimental spectral data for (p-Hydroxybenzyl)malonic acid is not readily

available in the public domain. However, based on the known chemical shifts of related

structures, a prediction of the expected NMR spectra can be made.

Predicted ¹H NMR Spectrum
The proton NMR spectrum of (p-Hydroxybenzyl)malonic acid is expected to show the

following signals:

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm),

corresponding to the protons on the p-substituted benzene ring.

Methylene Protons: A doublet adjacent to the aromatic ring (benzylic position), likely in the

range of δ 2.5-3.5 ppm.

Methine Proton: A triplet coupled to the adjacent methylene protons, likely in the range of δ

3.0-4.0 ppm.

Carboxylic Acid Protons: A broad singlet at a downfield chemical shift (typically δ 10-13

ppm), which may be exchangeable with D₂O.

Phenolic Proton: A singlet in the aromatic or slightly downfield region, which is also

exchangeable with D₂O.

Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum is expected to show signals for:

Carboxylic Carbons: Two signals in the downfield region (typically δ 170-180 ppm).

Aromatic Carbons: Four signals in the aromatic region (typically δ 110-160 ppm), with the

carbon attached to the hydroxyl group being the most downfield.

Methylene Carbon: A signal in the aliphatic region (typically δ 30-40 ppm).

Methine Carbon: A signal in the aliphatic region (typically δ 40-50 ppm).
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Biological Activity and Potential Applications
The biological activities of (p-Hydroxybenzyl)malonic acid are not extensively studied.

However, its structural similarity to other phenolic acids suggests potential for various biological

effects.

One study has reported that (p-hydroxybenzyl)malonic acid can inhibit insulin-induced

lipogenesis in rat adipocytes. This suggests a potential role in metabolic regulation and could

be of interest in research related to obesity and diabetes. However, the underlying signaling

pathways for this activity have not been elucidated.

Given that it is a phenolic acid, it may also possess antioxidant properties, a common

characteristic of this class of compounds. Further research is needed to explore the full

spectrum of its biological activities and to identify any specific signaling pathways it may

modulate.

(p-Hydroxybenzyl)malonic acid Inhibition of
Insulin-Induced Lipogenesis

Potential Therapeutic Target for
Metabolic Disorders

Specific Signaling Pathway
(To be determined)

Click to download full resolution via product page

Caption: Known biological activity and potential research direction for (p-
Hydroxybenzyl)malonic acid.

Conclusion
(p-Hydroxybenzyl)malonic acid is a natural product with potential for further scientific

investigation. This guide has summarized the currently available information on its physical and

chemical properties, proposed a viable synthetic route with general experimental protocols, and

highlighted its known, albeit limited, biological activity. The lack of comprehensive experimental

data, particularly for its melting point, pKa, and detailed NMR spectra, represents a significant
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knowledge gap. Further research is warranted to fully characterize this compound and to

explore its potential applications in drug development and other scientific fields, especially

concerning its effects on metabolic pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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